BenchChemオンラインストアへようこそ!

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid

HCA2/GPR109A Niacin receptor Receptor binding

6-((1R)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid (CAS 1213330-43-8), also known as (R)-6-(1-amino-2-hydroxyethyl)nicotinic acid, is a chiral pyridine-3-carboxylic acid derivative of nicotinic acid (vitamin B3). It functions as a ligand for the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), the high-affinity niacin receptor implicated in lipolysis regulation, dyslipidemia, and inflammatory modulation.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B13040346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C(CO)N
InChIInChI=1S/C8H10N2O3/c9-6(4-11)7-2-1-5(3-10-7)8(12)13/h1-3,6,11H,4,9H2,(H,12,13)/t6-/m0/s1
InChIKeyRGXFWYKPKUSIGP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((1R)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic Acid: A High-Affinity HCA2 Nicotinic Acid Receptor Ligand for Metabolic Research


6-((1R)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid (CAS 1213330-43-8), also known as (R)-6-(1-amino-2-hydroxyethyl)nicotinic acid, is a chiral pyridine-3-carboxylic acid derivative of nicotinic acid (vitamin B3). It functions as a ligand for the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), the high-affinity niacin receptor implicated in lipolysis regulation, dyslipidemia, and inflammatory modulation [1]. With a molecular formula of C8H10N2O3 and molecular weight of 182.18 g/mol, this compound represents a structurally distinct, single-enantiomer nicotinic acid analogue featuring a 6-position (R)-1-amino-2-hydroxyethyl substituent that confers enhanced receptor binding properties relative to the endogenous ligand [2].

Why 6-((1R)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic Acid Cannot Be Replaced by Unsubstituted Nicotinic Acid or Racemic Mixtures


Nicotinic acid receptor ligands are highly sensitive to structural modifications, particularly at the 6-position of the pyridine ring and the stereochemistry of the amino-hydroxyethyl side chain. Unsubstituted nicotinic acid binds HCA2 with only moderate affinity (IC50 ≈ 327 nM) [1], while introducing a 6-(1R-amino-2-hydroxyethyl) substituent yields a ~20-fold improvement in binding affinity (IC50 16 nM) [2]. Furthermore, the (R)-enantiomer configuration is critical for receptor engagement; racemic mixtures or the (S)-enantiomer may exhibit substantially reduced or absent activity due to the stereospecific nature of the HCA2 orthosteric binding pocket [3]. These differences preclude simple interchangeability between nicotinic acid analogues for applications requiring defined pharmacology, target engagement, or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 6-((1R)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic Acid Versus Structural Comparators


20-Fold Superior HCA2 Binding Affinity Versus Endogenous Nicotinic Acid

In a head-to-head radioligand displacement assay using the identical experimental platform, 6-((1R)-1-amino-2-hydroxyethyl)pyridine-3-carboxylic acid displaced [5,6-3H]-nicotinic acid from recombinant human HCA2 receptor with an IC50 of 16 nM [1], compared to an IC50 of 327 nM for the endogenous ligand nicotinic acid measured under identical conditions [2]. This represents a 20.4-fold improvement in binding affinity.

HCA2/GPR109A Niacin receptor Receptor binding

Functional Agonist Activity Profile Reveals Partial Agonism with EC50 450 nM

In a functional assay measuring agonist activity at recombinant human HCA2 receptor expressed in Flp-In HEK cells, 6-((1R)-1-amino-2-hydroxyethyl)pyridine-3-carboxylic acid reduced forskolin-stimulated cAMP with an EC50 of 450 nM [1]. While the endogenous ligand nicotinic acid has a reported EC50 of approximately 3 μM in macrophage assays and 363 nM in GTPγS functional assays [2], the synthetic full agonist MK-6892 achieves an EC50 of 16 nM in GTPγS assays [3]. The target compound's EC50/IC50 ratio (450 nM / 16 nM = 28.1) suggests partial agonism or biased signaling relative to full agonists, which may translate to a differentiated therapeutic profile with reduced flushing liability.

Functional agonism cAMP inhibition Efficacy

Structurally Distinct Scaffold Versus MK-6892 Offering IP and Synthetic Advantages

6-((1R)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid is a monocyclic pyridine-3-carboxylic acid derivative (MW 182.18 g/mol) , whereas MK-6892 is a biaryl cyclohexene carboxylic acid (MW approximately 420 g/mol) [1]. Despite this marked structural divergence, the target compound achieves comparable binding affinity (IC50 16 nM) to MK-6892's binding Ki (4 nM), both within low nanomolar range . The simpler monocyclic structure of the target compound implies fewer synthetic steps, lower molecular complexity, and potentially reduced cost of goods for procurement of research-grade material.

Scaffold differentiation Intellectual property Synthetic tractability

Defined (R)-Stereochemistry Ensures Reproducible Target Engagement Versus Racemic or (S)-Forms

6-((1R)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid is the single (R)-enantiomer, as confirmed by its IUPAC designation and vendor specifications (purity ≥98%) . GPCRs, including HCA2, typically exhibit stereoselective ligand recognition, with enantiomers often displaying orders-of-magnitude differences in affinity [1]. While direct comparative data for the (S)-enantiomer (CAS 1213939-74-2) are not publicly available in curated databases, class-level evidence from related nicotinic acid receptor ligands demonstrates that the (R)-configuration at the amino-hydroxyethyl carbon is critical for productive hydrogen-bonding interactions with key residues in the orthosteric pocket [2]. Using racemic material or the uncharacterized (S)-form introduces uncontrolled variability in binding and functional outcomes.

Chiral purity Enantioselectivity GPCR stereochemistry

Prioritized Research and Procurement Application Scenarios for 6-((1R)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic Acid


HCA2/GPR109A Target Engagement Studies Requiring High-Affinity Probe

When investigating HCA2 receptor pharmacology in recombinant cell lines or primary adipocytes, 6-((1R)-1-amino-2-hydroxyethyl)pyridine-3-carboxylic acid provides a 20-fold higher binding affinity (IC50 16 nM) than the endogenous ligand nicotinic acid (IC50 327 nM) [1], enabling robust target engagement at lower concentrations and reducing non-specific effects associated with high micromolar nicotinic acid dosing. This is critical in competitive binding studies, receptor occupancy assays, and radioligand development programs.

Biased Signaling and Partial Agonism Mechanistic Studies

The compound's EC50/IC50 ratio of 28.1 (EC50 450 nM vs. binding IC50 16 nM) suggests a partial agonist or biased signaling profile at HCA2 [1], distinguishing it from the full agonist MK-6892 (EC50/IC50 ratio ≈ 1). This makes it an ideal tool compound for dissecting G-protein-dependent versus β-arrestin-mediated signaling pathways, and for investigating the molecular basis of the flushing response associated with full HCA2 activation, a key limitation of nicotinic acid therapy [2].

Medicinal Chemistry SAR Campaigns Centered on 6-Substituted Nicotinic Acid Scaffolds

As a structurally simple, monocyclic nicotinic acid analogue with defined single-enantiomer stereochemistry and high HCA2 affinity [1], this compound serves as an excellent starting point or reference standard in SAR exploration of 6-position modifications. Its scaffold is synthetically more accessible than complex biaryl systems like MK-6892 [2], allowing rapid analogue generation and structure-activity relationship determination in academic and industrial medicinal chemistry laboratories.

Chiral Purity-Critical Assays in GPCR Pharmacology

For laboratories conducting enantioselective pharmacological profiling, the availability of the pure (R)-enantiomer (≥98% purity) [1] ensures that observed biological effects are attributable exclusively to the active stereoisomer. This is essential for dose-response studies, crystallography trials, and cryo-EM structure determination where racemic or impure material would introduce confounding variables and prevent accurate interpretation of ligand-receptor interaction data [3].

Quote Request

Request a Quote for 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.